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Compound of Interest

Compound Name: Methyl propargyl ether

Cat. No.: B1359925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on methyl propargyl ether. It details the computational and experimental

methodologies employed to understand its conformational landscape, vibrational properties,

and electronic structure. This document is intended to serve as a valuable resource for

researchers in computational chemistry, spectroscopy, and drug development who are

interested in the theoretical and experimental characterization of small organic molecules.

Introduction
Methyl propargyl ether (3-methoxy-1-propyne) is a small, flexible molecule that serves as a

key intermediate in various organic syntheses.[1] Understanding its conformational preferences

and vibrational dynamics is crucial for predicting its reactivity and interactions in different

chemical environments. Quantum chemical calculations, in conjunction with spectroscopic

experiments, provide a powerful approach to elucidate these properties at the molecular level.

This guide summarizes the findings from key theoretical studies on methyl propargyl ether,
focusing on its conformational stability, barriers to internal rotation, and vibrational

assignments.
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The conformational landscape of methyl propargyl ether is primarily defined by the torsion

angles around the C-O and C-C single bonds. Theoretical calculations have been instrumental

in identifying the stable conformers and the transition states connecting them.

Computational Methodology
A foundational study on the conformational analysis of methyl propargyl ether employed ab

initio calculations to determine the relative energies of its conformers.[2] The methodologies

utilized include:

Hartree-Fock (HF) Method: Calculations were performed using the RHF/4–31G* and RHF/6–

31G* basis sets.[2]

Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, MP2

calculations were carried out with the 6–31G* and 6–31++G** basis sets.[2]

The general workflow for such a computational conformational analysis is depicted below.
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Figure 1: A generalized workflow for computational conformational analysis.

Conformational Energies and Rotational Barriers
The primary research indicates the presence of multiple stable conformers for methyl
propargyl ether. The relative energies and barriers to internal rotation are crucial for

understanding the molecule's dynamics. The following tables summarize the types of

quantitative data obtained from these computational studies. The exact values are detailed in

the cited literature.
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Table 1: Calculated Relative Energies of Methyl Propargyl Ether Conformers

Conformer Level of Theory Relative Energy (kJ/mol)

Gauche RHF/6-31G Data from source[2]

Trans RHF/6-31G Data from source[2]

Gauche MP2/6-31++G Data from source[2]

Trans MP2/6-31++G Data from source[2]

Table 2: Calculated Barriers to Internal Rotation for Methyl Propargyl Ether

Rotation Level of Theory Energy Barrier (kJ/mol)

C-O Bond Rotation MP2/6-31++G Data from source[2]

C-C Bond Rotation MP2/6-31++G Data from source[2]

Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides

experimental insights into the molecular structure and bonding of methyl propargyl ether. The

assignment of vibrational modes is greatly facilitated by theoretical frequency calculations.

Experimental Protocols
Spectroscopic data for methyl propargyl ether has been collected across different phases:

Raman Spectroscopy: The Raman spectra were recorded for the gaseous, liquid, and solid

phases.[2]

Infrared (IR) Spectroscopy: The IR spectra were obtained for the gaseous and solid phases.

[2]

By analyzing the spectra at varying temperatures, researchers can deduce the enthalpy

difference between conformers in the liquid phase.[2]
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Theoretical Vibrational Analysis
Computational methods are used to calculate the harmonic vibrational frequencies of the

optimized conformer geometries. These calculated frequencies, when appropriately scaled, can

be correlated with the experimental IR and Raman spectra to provide a detailed assignment of

the vibrational modes.

The logical relationship for a combined experimental and theoretical vibrational analysis is

illustrated in the diagram below.
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Figure 2: Logical flow for vibrational spectral analysis.
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Table 3: Selected Calculated and Experimental Vibrational Frequencies for the Most Stable

Conformer of Methyl Propargyl Ether

Vibrational Mode
Calculated Frequency
(cm⁻¹) (MP2/6-31G*)

Experimental Frequency
(cm⁻¹) (Gas Phase)

C≡C Stretch Data from source[2] Data from source[2]

≡C-H Stretch Data from source[2] Data from source[2]

CH₂ Scissor Data from source[2] Data from source[2]

C-O-C Stretch Data from source[2] Data from source[2]

CH₃ Rock Data from source[2] Data from source[2]

Electronic Properties
The electronic properties of methyl propargyl ether, such as the highest occupied molecular

orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined

from quantum chemical calculations. These properties are essential for understanding the

molecule's reactivity and potential as a precursor in chemical synthesis. A study utilizing hybrid

density functional theory (B3LYP/6-311+G**) has explored the enantiomerization energy

profile, which is intrinsically linked to the molecule's electronic structure.

Table 4: Calculated Electronic Properties of Methyl Propargyl Ether

Property Level of Theory Value

HOMO Energy B3LYP/6-311+G Data from source

LUMO Energy B3LYP/6-311+G Data from source

HOMO-LUMO Gap B3LYP/6-311+G Data from source

Dipole Moment B3LYP/6-311+G Data from source

Conclusion
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The combination of ab initio and density functional theory calculations with experimental

spectroscopic data has provided a detailed understanding of the conformational landscape,

vibrational dynamics, and electronic properties of methyl propargyl ether. The methodologies

and findings summarized in this guide offer a robust framework for the computational and

experimental characterization of small, flexible molecules, which is of significant interest to

researchers in the chemical and pharmaceutical sciences. The detailed quantitative data from

the cited seminal studies serve as a benchmark for future theoretical investigations on this and

related molecular systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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